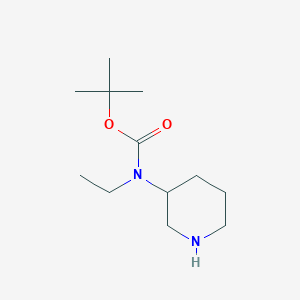![molecular formula C9H16ClNO2 B1455701 Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride CAS No. 1315366-37-0](/img/structure/B1455701.png)
Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride
Descripción general
Descripción
“Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride” is a chemical compound with the molecular formula C9H16ClNO2 . It is a derivative of bicyclo[2.2.1]heptane, a type of organic compound with a unique fused bicycle structure .
Molecular Structure Analysis
The molecular structure of “Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride” includes a bicyclic heptane structure with an amine group and a carboxylate ester group . The InChI code for this compound is1S/C9H15NO2.ClH/c1-12-9(11)7-3-6-2-5(7)4-8(6)10;/h5-8H,2-4,10H2,1H3;1H/t5-,6-,7-,8-;/m1./s1 . Physical And Chemical Properties Analysis
“Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride” is a powder with a molecular weight of 205.68 . The compound’s InChI code provides additional information about its molecular structure .Aplicaciones Científicas De Investigación
Chemical Transformations and Mechanisms
Research has explored the catalytic properties and mechanisms of bicyclic compounds similar to Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride. For instance, studies on the aromatization of hydrocarbons over platinum-alumina catalysts reveal the complex reactions these compounds undergo, including skeletal isomerization and dehydrocyclization, which are crucial for understanding chemical synthesis and catalyst design (Pines & Nogueira, 1981).
Pharmaceutical Research
Norbornane and norcantharidin compounds, which share structural similarities with the bicyclic framework of Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride, have been extensively studied for their potential in drug development. These studies highlight the importance of bicyclic compounds in medicinal chemistry, offering insights into the design of new therapeutic agents with improved efficacy and reduced side effects (Buchbauer & Pauzenberger, 1991), (Deng & Tang, 2011).
Material Science Applications
Research on the chemical modification of xylan, a natural polymer, suggests potential applications of bicyclic compounds like Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride in developing new materials with specific properties. These findings are relevant for industries focused on sustainable materials and biopolymers (Petzold-Welcke et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-9(11)7-5-2-3-6(4-5)8(7)10;/h5-8H,2-4,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJKTSDRZGORSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC(C2)C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B1455618.png)


![3-[4-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride](/img/structure/B1455621.png)

![2,7-Dichlorothiazolo[5,4-c]pyridine](/img/structure/B1455626.png)
![Methyl [1-(pyridin-3-ylmethyl)piperidin-4-yl]-acetate dihydrochloride](/img/structure/B1455627.png)

![[3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine hydrobromide](/img/structure/B1455630.png)

![4-[(4-Propoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1455635.png)

![2-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1455639.png)
